molecular formula C16H15BrClNO4S B2542633 1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine CAS No. 1798618-64-0

1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine

Cat. No.: B2542633
CAS No.: 1798618-64-0
M. Wt: 432.71
InChI Key: SODIIJQRVAOVNQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a complex organic compound with a molecular formula of C16H15BrClNO3S This compound is characterized by the presence of a pyrrolidine ring, a benzoyl group substituted with bromine and chlorine, and a furan ring attached via a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products include furanones and other oxygenated derivatives.

    Reduction: Products include alcohols and reduced benzoyl derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in substituted benzoyl derivatives.

Scientific Research Applications

1-(5-Bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is unique due to the presence of both the furan-2-yl methanesulfonyl group and the pyrrolidine ring. This combination provides distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO4S/c17-11-3-4-15(18)14(8-11)16(20)19-6-5-13(9-19)24(21,22)10-12-2-1-7-23-12/h1-4,7-8,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODIIJQRVAOVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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